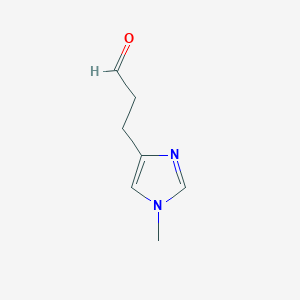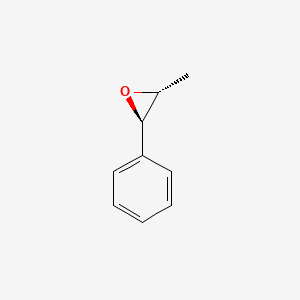
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate
Übersicht
Beschreibung
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals This compound is characterized by the presence of a nitro group at the 4-position of the indole ring and an oxoacetate moiety at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated indole is then subjected to esterification with methyl oxalyl chloride in the presence of a base such as pyridine to form the oxoacetate moiety at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products:
Reduction: Methyl (4-amino-1H-indol-3-yl)(oxo)acetate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 4-nitro-1H-indole-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of indole derivatives and their interactions with biological targets.
Wirkmechanismus
The mechanism of action of methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate can be compared with other indole derivatives such as:
Methyl (4-amino-1H-indol-3-yl)(oxo)acetate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl (4-chloro-1H-indol-3-yl)(oxo)acetate:
Methyl (4-methyl-1H-indol-3-yl)(oxo)acetate: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and biological interactions.
Eigenschaften
Molekularformel |
C11H8N2O5 |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)10(14)6-5-12-7-3-2-4-8(9(6)7)13(16)17/h2-5,12H,1H3 |
InChI-Schlüssel |
GEFYSMKUMUGKKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C1=CNC2=C1C(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(1H-benzimidazol-2-yl)sulfanyl]butanoate](/img/structure/B8653890.png)
![1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8653896.png)

![methyl 2-(5-methyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8653903.png)










